

# "6-Nitroquinoline-2-carbaldehyde chemical structure and IUPAC name"

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## Compound of Interest

Compound Name: 6-Nitroquinoline-2-carbaldehyde

Cat. No.: B1586907

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## An In-depth Technical Guide to 6-Nitroquinoline-2-carbaldehyde

### Abstract

**6-Nitroquinoline-2-carbaldehyde** is a pivotal heterocyclic compound characterized by a quinoline scaffold substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups imparts significant reactivity, making it a highly valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of a diverse array of more complex heterocyclic structures. Researchers in medicinal chemistry and drug discovery leverage this compound to develop novel therapeutic agents, with derivatives showing potential antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a critical resource for researchers and drug development professionals.

### Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

### Nomenclature and Identifiers

- IUPAC Name: **6-nitroquinoline-2-carbaldehyde**<sup>[1]</sup>

- Synonyms: 6-Nitro-2-quinolinecarboxaldehyde, 6-Nitroquinoline-2-carboxaldehyde
- CAS Number: 59500-67-3[1]
- Molecular Formula: C<sub>10</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>[2][3]
- Molecular Weight: 202.17 g/mol [1]

A summary of key chemical identifiers is presented in Table 1.

Table 1: Chemical Identifiers for **6-Nitroquinoline-2-carbaldehyde**

Identifier	Value	Source
IUPAC Name	6-nitroquinoline-2-carbaldehyde	PubChem[1]
CAS Number	59500-67-3	BenchChem[1]
PubChem CID	4712256	PubChem[2]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[2]
Molecular Weight	202.17 g/mol	BenchChem[1]
InChI	InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H	PubChem[1]
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C2)N(=O)=O)N=C1C=O</chem>	PubChem

## Chemical Structure

The molecular architecture of **6-Nitroquinoline-2-carbaldehyde** consists of a fused bicyclic quinoline ring system. The electron-withdrawing nitro group (-NO<sub>2</sub>) at position 6 and the aldehyde group (-CHO) at position 2 are critical to its chemical behavior.

Caption: Chemical structure of **6-Nitroquinoline-2-carbaldehyde**.

## Synthesis and Reactivity

The synthesis of **6-Nitroquinoline-2-carbaldehyde** is a multi-step process that typically starts from simpler quinoline derivatives. The reactivity of the molecule is dominated by its two functional groups.

### Synthetic Approach

While various specific protocols exist, a general and plausible synthetic workflow involves the oxidation of a precursor molecule, such as 2-methyl-6-nitroquinoline.



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Caption: General synthetic workflow for **6-Nitroquinoline-2-carbaldehyde**.

Causality in Experimental Choices: The choice of an oxidizing agent is critical. Selenium dioxide ( $\text{SeO}_2$ ) is often favored for the selective oxidation of benzylic methyl groups to aldehydes without over-oxidizing to a carboxylic acid or aggressively degrading the sensitive nitro-aromatic system. The reaction conditions, such as solvent (e.g., dioxane, ethanol) and temperature, are optimized to maximize yield and minimize side-product formation.

### Chemical Reactivity

The molecule's reactivity is a tale of two functionalities:

- **Aldehyde Group:** The aldehyde at the C-2 position is highly electrophilic and serves as a prime site for nucleophilic attack. This allows for a wide range of condensation reactions. For instance, it readily reacts with primary amines to form stable imines (Schiff bases), a transformation frequently exploited in the synthesis of biologically active compounds.<sup>[4]</sup>
- **Nitro Group:** The electron-withdrawing nitro group at the C-6 position deactivates the benzene ring towards electrophilic substitution. However, it can be readily reduced to an amino group ( $-\text{NH}_2$ ) using reagents like tin(II) chloride ( $\text{SnCl}_2$ ) or catalytic hydrogenation.

This conversion is a key step in creating derivatives with different electronic and pharmacological profiles.

## Applications in Research and Drug Development

**6-Nitroquinoline-2-carbaldehyde** is not typically an end-product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a diverse library of compounds for biological screening.

## Precursor for Bioactive Molecules

The quinoline nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. By using **6-Nitroquinoline-2-carbaldehyde** as a starting point, chemists can synthesize novel quinoline derivatives for various therapeutic targets.<sup>[5][6]</sup>

- **Anticancer Agents:** The quinoline scaffold is present in several compounds with demonstrated anticancer properties.<sup>[1][7]</sup> Derivatives are often designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation.
- **Antimicrobial Agents:** Quinoline derivatives have a long history as antimicrobial agents.<sup>[1][7]</sup> The aldehyde can be converted into hydrazones or thiosemicarbazones, classes of compounds known for their antibacterial and antifungal activities.
- **Anti-inflammatory Agents:** Certain quinoline derivatives have shown potent anti-inflammatory effects.<sup>[1][7]</sup>

## Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details a representative reaction, demonstrating the utility of the aldehyde group.

**Objective:** To synthesize an imine (Schiff base) from **6-Nitroquinoline-2-carbaldehyde** and a primary amine (e.g., aniline).

**Materials:**

- **6-Nitroquinoline-2-carbaldehyde** (1.0 mmol)

- Aniline (1.0 mmol)
- Ethanol (20 mL)
- Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

- Dissolve **6-Nitroquinoline-2-carbaldehyde** in ethanol in a round-bottom flask.
- Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the solution upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- Self-Validation: Characterize the product using NMR, IR, and mass spectrometry to confirm the formation of the C=N imine bond and verify the molecular weight.

## Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

### Spectroscopic Data (Predicted)

While experimental spectra should always be obtained, the expected signals provide a benchmark for validation.

- <sup>1</sup>H-NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The aldehyde proton is a highly characteristic singlet, shifted significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will appear

around  $1700\text{ cm}^{-1}$ . Vibrations for the nitro group (N-O) will be visible as two strong bands, typically around  $1550\text{-}1500\text{ cm}^{-1}$  (asymmetric stretch) and  $1350\text{-}1300\text{ cm}^{-1}$  (symmetric stretch).[1]

Table 2: Summary of Physicochemical Properties

Property	Value/Description	Reference
Physical State	Solid, likely a yellow or off-white powder	[8]
Solubility	Generally soluble in organic solvents like DMF, Chloroform	[9]
Melting Point	Data not consistently available; requires experimental determination	

## Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

- General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.
- Hazard Statements: While specific GHS classifications for this exact compound are not universally listed, related nitro-aromatic and aldehyde compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[11]

## Conclusion

**6-Nitroquinoline-2-carbaldehyde** is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, centered on the aldehyde and nitro functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. Its role as a key intermediate in the synthesis of potentially therapeutic agents ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical information necessary for researchers to understand, handle, and effectively utilize this valuable chemical building block.

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